molecular formula C6H14IN3O B14410426 Piperazinium, 1,1-dimethyl-4-nitroso-, iodide CAS No. 81189-50-6

Piperazinium, 1,1-dimethyl-4-nitroso-, iodide

Cat. No.: B14410426
CAS No.: 81189-50-6
M. Wt: 271.10 g/mol
InChI Key: ZQFLDAPGECENGH-UHFFFAOYSA-M
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Description

Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is an organic compound with the molecular formula C12H19IN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in biochemical research and as a ganglionic stimulant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazinium, 1,1-dimethyl-4-nitroso-, iodide typically involves the reaction of 1,1-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction proceeds through the formation of a nitroso intermediate, which is then iodinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of by-products and to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1,1-dimethyl-4-nitroso-, iodide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Piperazinium, 1,1-dimethyl-4-nitroso-, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other piperazine derivatives.

    Biology: The compound is studied for its effects on biological systems, particularly its role as a ganglionic stimulant.

    Medicine: Research is conducted on its potential therapeutic applications, including its effects on the nervous system.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of piperazinium, 1,1-dimethyl-4-nitroso-, iodide involves its interaction with nicotinic acetylcholine receptors. As a non-selective nicotinic acetylcholine receptor agonist, it stimulates sympathetic ganglia and adrenal medullary tissue. This action leads to the release of neurotransmitters such as acetylcholine, which in turn affects various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-4-phenylpiperazinium iodide: Another piperazine derivative with similar ganglionic stimulant properties.

    N1-acetyl-N4-dimethyl-piperazinium iodide: A compound with central nicotinic action.

    N1-phenyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.

Uniqueness

Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo specific oxidation and reduction reactions makes it a valuable compound for research in organic chemistry and biochemistry.

Properties

CAS No.

81189-50-6

Molecular Formula

C6H14IN3O

Molecular Weight

271.10 g/mol

IUPAC Name

1,1-dimethyl-4-nitrosopiperazin-1-ium;iodide

InChI

InChI=1S/C6H14N3O.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

ZQFLDAPGECENGH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)N=O)C.[I-]

Origin of Product

United States

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